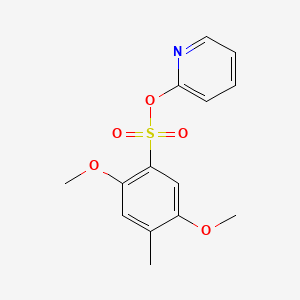

2-Pyridinyl 2,5-dimethoxy-4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

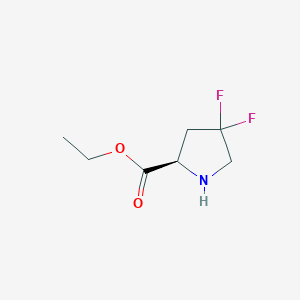

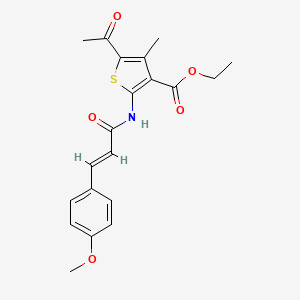

The compound “2-Pyridinyl 2,5-dimethoxy-4-methylbenzenesulfonate” is a complex organic molecule. It contains a pyridinyl group (a basic aromatic ring with one nitrogen atom), a benzenesulfonate group (an aromatic ring with a sulfonate group), and methoxy groups (oxygen bonded to a methyl group) attached to the benzene ring .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, coordination polymers with 2,5-dihydroxy-1,4-benzoquinone and 4,4′-bipyridyl were synthesized using in situ hydrolysis of 2,5-dimethoxy-1,4-benzoquinone .Scientific Research Applications

Nonlinear Optical Materials

- Second-Order Nonlinear Optical Properties: 2-Pyridinyl derivatives, similar to 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives with benzenesulfonate or naphthalenesulfonate, exhibit significant nonlinear optical (NLO) properties. These properties are valuable in photonics and optoelectronics applications (Ogawa, Okada, Glavcheva, & Nakanishi, 2008).

- Crystal Structures and NLO Efficiency: Thienyl-substituted pyridinium salts, which are structurally related to 2-pyridinyl derivatives, have been studied for their NLO properties. The crystal structures of these materials are key to their efficiency in nonlinear optics (Li, Cui, Yang, Tao, Lin, Ye, & Yang, 2012).

Corrosion Inhibition

- Inhibition of Iron Corrosion: Piperidine derivatives linked to 2,5-dimethoxybenzenesulfonamide, structurally similar to 2-pyridinyl 2,5-dimethoxy-4-methylbenzenesulfonate, have shown potential in inhibiting the corrosion of iron. This application is significant in protecting metal surfaces and structures (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Organic Electronic Materials

- Conducting Polymers: Derivatives of 2,5-dimethoxybenzene, which share structural features with this compound, are used in synthesizing conducting polymers. These polymers find applications in organic electronics due to their unique conductive properties (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Catalysis in Organic Reactions

- Selective Catalysts in Alcohol Oxidation: Sulfonated Schiff base copper(II) complexes, which can be related to the sulfonate group in this compound, serve as efficient and selective catalysts in the oxidation of alcohols. This application is crucial in organic synthesis and industrial processes (Hazra, Martins, Silva, & Pombeiro, 2015).

Molecular Structural Analysis

- Crystal Structure and Nonlinear Optical Analysis: Extended π-conjugated chromophores based on methyl pyridinium compounds, including those with styrenesulfonate which is structurally similar to this compound, have been synthesized and analyzed for their crystal structure and nonlinear optical properties. Such studies are vital in developing advanced materials for optical applications (Antony, Sundaram, Ramaclus, Inglebert, Raj, Dominique, Hegde, Vinitha, & Sagayaraj, 2019).

properties

IUPAC Name |

pyridin-2-yl 2,5-dimethoxy-4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c1-10-8-12(19-3)13(9-11(10)18-2)21(16,17)20-14-6-4-5-7-15-14/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPKPHCMNWQDMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC=CC=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-2-methylthiazolo[5,4-d]pyrimidine](/img/structure/B2671302.png)

![4-[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2671309.png)

![3-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2671311.png)

![N-(2,5-difluorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2671321.png)

![2-[2-Chloro-5-(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile](/img/structure/B2671322.png)